molecular formula C6H9NO B1295520 (1-Methyl-1H-pyrrol-2-yl)methanol CAS No. 52160-51-7

(1-Methyl-1H-pyrrol-2-yl)methanol

Cat. No.: B1295520
CAS No.: 52160-51-7
M. Wt: 111.14 g/mol
InChI Key: BHGUSWOZYFZTMG-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrol-2-yl)methanol is a heterocyclic organic compound with the molecular formula C₆H₉NO It is a derivative of pyrrole, featuring a hydroxymethyl group attached to the second carbon of the pyrrole ring and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Methyl-1H-pyrrol-2-yl)methanol can be synthesized through the reduction of 1-methylpyrrol-2-carboxaldehyde. The reaction involves the use of lithium aluminum hydride (LiAlH₄) as a reducing agent in tetrahydrofuran (THF) as the solvent. The reaction is carried out under a nitrogen atmosphere at 0°C. After the exothermic reaction subsides, the mixture is quenched with water, dried over magnesium sulfate, filtered, and concentrated to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form derivatives with different functional groups.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: 1-Methylpyrrole-2-carboxaldehyde or 1-Methylpyrrole-2-carboxylic acid.

    Reduction: Various reduced derivatives depending on the specific conditions and reagents used.

    Substitution: Ethers or esters with different alkyl or acyl groups.

Scientific Research Applications

(1-Methyl-1H-pyrrol-2-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The pyrrole ring’s aromatic nature allows for π-π interactions with aromatic amino acids in proteins, further stabilizing the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyrrole-2-carboxaldehyde
  • 1-Methylpyrrole-2-carboxylic acid
  • 2-Hydroxymethyl-1-methylpyrrole

Uniqueness

(1-Methyl-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a hydroxymethyl group and a methyl group on the pyrrole ring allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(1-methylpyrrol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-7-4-2-3-6(7)5-8/h2-4,8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGUSWOZYFZTMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200180
Record name 2-Pyrrolemethanol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52160-51-7
Record name 1-Methyl-1H-pyrrole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52160-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolemethanol, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052160517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolemethanol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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